molecular formula C18H23N3O4S B2524436 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 486398-12-3

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2524436
CAS No.: 486398-12-3
M. Wt: 377.46
InChI Key: MVVIKXIKYQUYHG-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a heterocyclic derivative featuring a 1,3,4-oxadiazole core linked to a 3,4-dimethoxyphenyl group at position 5 and a sulfanyl-ethanone moiety substituted with a 2-methylpiperidine ring. Though direct structural data for this compound are absent in the provided evidence, analogous compounds (e.g., oxadiazole derivatives with substituted aryl and piperidine groups) suggest its synthesis likely follows established routes involving cyclization of thiosemicarbazides, nucleophilic substitution, or coupling reactions .

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-12-6-4-5-9-21(12)16(22)11-26-18-20-19-17(25-18)13-7-8-14(23-2)15(10-13)24-3/h7-8,10,12H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVIKXIKYQUYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, 3,4-dimethoxybenzoic acid can be reacted with thiosemicarbazide to form the corresponding hydrazide, which then cyclizes to form the oxadiazole ring.

  • Thioether Formation: : The oxadiazole derivative is then reacted with a suitable thiol, such as 2-mercaptoethanol, under basic conditions to introduce the sulfanyl group.

  • Piperidine Introduction: : The final step involves the alkylation of the oxadiazole-thioether intermediate with 2-methylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the ketone group, potentially yielding alcohols or amines.

  • Substitution: : The aromatic ring and the piperidine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a related study demonstrated that compounds with similar oxadiazole structures showed promising results against leukemia and breast cancer cell lines, with some exhibiting over 60% growth inhibition at specific concentrations .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer TypeGrowth Inhibition (%)Reference
4aRenal Cancer61.19
4gBreast Cancer76.82
5aMelanomaNot specified

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of oxadiazole derivatives are well-documented. The compound has shown effectiveness against various bacterial strains and fungi, with particular attention given to its mechanism of action which often involves disrupting cell wall synthesis or function.

Table 2: Antibacterial and Antifungal Activity

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
4eStaphylococcus aureus4-8 μg/mL
4gCandida albicans4 μg/mL

Biological Characterization

The biological characterization of the compound includes in vitro studies that assess its interaction with various biological targets. Molecular docking studies have been employed to predict binding affinities with specific proteins involved in cancer progression and microbial resistance.

Molecular Docking Studies

Molecular docking simulations have revealed that the compound can effectively bind to target proteins associated with cancer and microbial infections. These studies suggest that the oxadiazole moiety may play a crucial role in enhancing binding interactions due to its planar structure and electron-withdrawing characteristics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring or the piperidine moiety can significantly influence biological activity.

Table 3: Summary of Synthesis Pathways

Reaction StepDescription
CondensationAldehyde + Acetophenone with hydrazide
CyclizationFormation of oxadiazole ring
Functional Group ModificationIntroduction of sulfanyl and piperidinyl groups

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The oxadiazole ring could facilitate binding to specific protein sites, while the piperidine moiety might modulate receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Target Compound : 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one C₁₉H₂₃N₃O₄S (estimated) ~397.47 (estimated) 3,4-dimethoxyphenyl; 2-methylpiperidinyl High lipophilicity (predicted logP ~3.2)
2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone C₁₇H₂₁N₃O₂S 331.43 2-methylphenyl; 4-methylpiperidinyl Antibacterial activity (unquantified)
2-{[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone C₂₁H₂₂N₄O₃S 410.49 3-methoxyphenyl; 4-phenylpiperazinyl Higher polarity (logP ~2.8)
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone C₁₈H₂₁N₃O₄S 375.43 Benzodioxin; 4-methylpiperidinyl Moderate solubility in polar solvents
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone C₂₁H₁₈F₃N₄O₂S 456.46 Phenyl; trifluoromethylphenyl-piperazinyl Enhanced metabolic stability

Key Observations:

Substituent Effects on Lipophilicity: The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to analogs with single methoxy (e.g., 3-methoxyphenyl, logP ~2.8) or non-polar substituents (e.g., 2-methylphenyl, logP ~3.5) . This may enhance membrane permeability and CNS bioavailability.

Biological Activity: Compounds with 4-methylpiperidinyl or 4-phenylpiperazinyl groups () exhibit antibacterial properties, likely due to interactions with bacterial enzymes (e.g., DNA gyrase) . The target compound’s 3,4-dimethoxy group may further modulate antimicrobial efficacy.

Synthetic Accessibility :

  • The target compound’s synthesis may mirror routes for 5-substituted-1,3,4-oxadiazol-2-yl thioethers , such as cyclization of thiosemicarbazides (via CS₂/KOH) followed by alkylation with 2-methylpiperidine derivatives .

Biological Activity

The compound 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a derivative of 1,3,4-oxadiazole, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound's structure can be described as follows:

Component Description
Molecular Formula C15_{15}H20_{20}N4_{4}O3_{3}S
Molecular Weight 336.41 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that various oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against a range of bacteria and fungi.

Case Study: Antibacterial Activity

A study investigated the antibacterial activity of several oxadiazole derivatives against common pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Pathogen MIC (μg/mL)
Staphylococcus aureus2
Bacillus subtilis4
Escherichia coli8

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been extensively studied. The compound has been evaluated against several cancer cell lines:

In Vitro Anti-Proliferative Activity

In vitro studies using the MTT assay revealed varying degrees of cytotoxicity against cancer cell lines including prostate cancer (PC3), human colorectal cancer (HCT116), and breast cancer (MCF7). The most promising results showed IC50 values below 25 μM for certain derivatives .

Cell Line IC50 (μM)
PC320
HCT11615
MCF710

The biological activity of this class of compounds is attributed to their ability to interact with various biological targets. For instance:

  • Inhibition of Enzymes : Some studies suggest that oxadiazole derivatives can inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters .
  • Targeting Cancer Pathways : The anticancer activity is thought to be mediated through multiple pathways including inhibition of histone deacetylases (HDAC) and modulation of the epidermal growth factor receptor (EGFR) signaling pathway .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity synthesis of this compound?

  • Methodology : Synthesis typically involves sequential coupling of the oxadiazole and 2-methylpiperidine moieties under controlled conditions. Key steps include:

  • Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄).
  • Sulfanyl linkage introduction using a nucleophilic substitution reaction between a mercapto-oxadiazole precursor and a bromoacetylated 2-methylpiperidine derivative.
  • Purification via column chromatography or recrystallization from methanol/water mixtures to isolate the final product.
    • Critical Parameters : Reaction temperature (60–80°C), anhydrous solvents (e.g., acetonitrile or DMF), and inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm) and piperidine ring conformation.
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~403.14) and fragment patterns.
    • Purity Analysis :
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time comparison against standards.
  • Melting Point : Consistency with literature values (if available) to assess crystallinity .

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenyl substituent influence biological activity compared to analogs with fluorophenyl or methylphenyl groups?

  • Structure-Activity Relationship (SAR) Insights :

  • The 3,4-dimethoxy group enhances electron-donating properties, potentially improving interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets).
  • Fluorophenyl analogs (e.g., 4-fluorophenyl in ) may increase metabolic stability but reduce π-π stacking efficiency. Methylphenyl groups (e.g., ) could alter steric hindrance, affecting binding affinity.
    • Experimental Validation : Comparative enzymatic inhibition assays (IC₅₀ values) and molecular docking studies to map substituent effects .

Q. What are the mechanistic challenges in stabilizing the sulfanyl (-S-) linkage during synthesis?

  • Key Issues :

  • Susceptibility to oxidation, leading to disulfide (-S-S-) byproducts.
  • Competing side reactions (e.g., nucleophilic attack on the oxadiazole ring).
    • Mitigation Strategies :
  • Use of antioxidants (e.g., ascorbic acid) in reaction mixtures.
  • Strict inert atmosphere and low-temperature conditions during sulfanyl coupling steps .

Q. How can contradictory reports on the antimicrobial efficacy of oxadiazole derivatives be resolved?

  • Methodological Recommendations :

  • Standardize assay protocols (e.g., broth microdilution vs. disk diffusion) and bacterial strains (e.g., E. coli ATCC 25922).
  • Quantify lipophilicity (logP) and membrane permeability (via PAMPA assays) to correlate physicochemical properties with activity.
  • Cross-reference data with structurally similar compounds (e.g., ’s fluorophenyl analog) to identify trends .

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